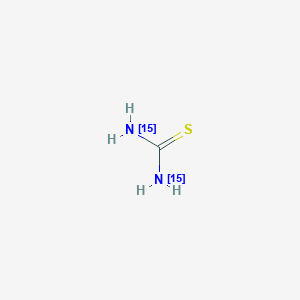

Thiourea-15N2

描述

Structure

3D Structure

属性

IUPAC Name |

bis(15N)(azanyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDCJDMYOKAJW-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=S)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464620 | |

| Record name | Thiourea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-21-5 | |

| Record name | Thiourea-15N2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287476-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization Techniques for Thiourea 15n2

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Isotopic Effects

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.za These methods provide a unique "fingerprint" for a compound and are highly sensitive to changes in mass, bond strength, and molecular symmetry, making them ideal for studying isotopic substitution. up.ac.zabdu.ac.in

For thiourea (B124793), which possesses C₂ᵥ symmetry, vibrational modes are classified as IR or Raman active based on changes in the dipole moment or polarizability, respectively. bdu.ac.in Key vibrational bands for thiourea include N-H stretching, NH₂ bending, C-N stretching, and C=S stretching modes. up.ac.zabdu.ac.in

The substitution of ¹⁴N with the heavier ¹⁵N isotope in Thiourea-15N2 leads to predictable shifts in its vibrational spectrum. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. spectroscopyonline.com Therefore, vibrational modes involving the nitrogen atoms are expected to shift to lower wavenumbers (a red shift). researchgate.net

The magnitude of this isotopic shift is most significant for modes where nitrogen atom motion is dominant. This effect is invaluable for confirming the successful incorporation of the ¹⁵N label and for the unambiguous assignment of vibrational bands in the spectrum. researchgate.net For example, the N-C-N stretching and NH₂ bending vibrations are particularly sensitive to ¹⁵N substitution. up.ac.za The C=S stretching vibration, while primarily associated with the carbon-sulfur bond, will also show a minor shift due to coupling with other molecular vibrations involving the nitrogen atoms. bdu.ac.in

Table 2: Expected Isotopic Shifts in Vibrational Spectra of this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Thiourea | Expected Shift upon ¹⁵N₂ Substitution | Primary Reason for Shift |

|---|---|---|---|

| N-H Stretch | 3100 - 3400 | Minor downward shift | Indirectly affected by change in reduced mass of the N-H system. |

| NH₂ Bend | ~1617 | Significant downward shift | Direct involvement of N atoms in the bending motion. up.ac.za |

| N-C-N Stretch | ~1477 | Significant downward shift | Direct involvement of N atoms in the stretching motion. up.ac.za |

| C=S Stretch | ~730 | Minor downward shift | Coupled vibration; change in mass of the entire molecule affects this mode. bdu.ac.in |

Note: Wavenumbers are approximate and can be influenced by the physical state (solid/solution) and intermolecular interactions. up.ac.zabdu.ac.in

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS serves as a definitive method to verify the successful incorporation of the two ¹⁵N atoms.

The exact mass of a molecule is calculated by summing the masses of its most abundant isotopes. By replacing two ¹⁴N atoms (mass ≈ 14.00307 u) with two ¹⁵N atoms (mass ≈ 15.00011 u), the monoisotopic mass of thiourea increases by approximately 1.994 u. HRMS can measure this mass difference with high precision (typically to within 5 ppm), confirming the identity and isotopic enrichment of the labeled compound. nih.gov

Table 3: Theoretical Masses for Unlabeled and Labeled Thiourea

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Thiourea | CH₄N₂S | 76.01499 |

| Thiourea-¹⁵N₂ | CH₄¹⁵N₂S | 78.00881 |

Note: Masses are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³²S, and ¹⁵N). The exact mass measured by HRMS for Thiourea-¹⁵N₂ is reported as 78.00358910 Da. nih.gov

While HRMS confirms the presence of the isotopes, Isotope Ratio Mass Spectrometry (IRMS) is the technique of choice for precisely quantifying the level of isotopic enrichment. bsip.res.in IRMS measures the ratio of the heavy isotope to the light isotope (e.g., ¹⁵N/¹⁴N) with extremely high precision. iaea.org

In a typical setup, the this compound sample is combusted in an elemental analyzer (EA), which converts the sample into simple gases (e.g., N₂). This gas is then introduced into the mass spectrometer, which separates the different isotopologues of nitrogen gas (¹⁴N¹⁴N, ¹⁴N¹⁵N, ¹⁵N¹⁵N) based on their mass-to-charge ratios and measures their relative abundances. bsip.res.in This data is used to calculate the atom percent ¹⁵N, providing a quantitative measure of the isotopic purity of the this compound sample, which is often expected to be 98% or higher for synthetic standards. nih.gov

X-ray Diffraction Methodologies for Solid-State Structural Analysis of this compound Co-crystals and Adducts

X-ray diffraction (XRD) is a cornerstone technique for the definitive determination of the three-dimensional atomic and molecular structure of crystalline solids. For this compound, this method provides unparalleled insight into its solid-state architecture, particularly when it forms co-crystals and adducts. The methodologies involve irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to deduce the arrangement of atoms within the crystal lattice. retsch.comillinois.edu The isotopic labeling with ¹⁵N in this compound does not alter the X-ray diffraction process, as XRD interacts with the electron clouds of atoms, which are unaffected by the change in neutron count in the nucleus. Therefore, the established XRD methodologies for thiourea co-crystals are directly applicable to their this compound analogues.

The two primary XRD techniques used are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful method for obtaining a precise and unambiguous crystal structure. chemcryst.hu It requires a single, high-quality crystal of the this compound co-crystal or adduct. The process involves mounting a suitable crystal on a diffractometer, such as a Bruker SMART APEX II, which uses a specific wavelength of X-ray radiation, commonly Molybdenum Kα (λ = 0.71073 Å). iucr.org

The key steps and findings from SCXRD analysis include:

Unit Cell Determination: The analysis determines the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal. nih.govijcaonline.org

Space Group Identification: SCXRD identifies the crystal's symmetry elements and assigns it to one of the 230 possible space groups. nih.gov

Atomic Coordinates: The technique provides the precise (x, y, z) coordinates of each atom within the unit cell, allowing for the complete elucidation of the molecular structure. chemcryst.hu

Intermolecular Interactions: Crucially for co-crystals, SCXRD reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds, that hold the constituent molecules together. iucr.orgnih.gov For instance, in co-crystals of thiourea with other molecules, N—H⋯O or N—H⋯N hydrogen bonds are frequently observed, where the amine groups of thiourea act as hydrogen bond donors. iucr.orgnih.govjst.go.jp The analysis provides exact bond lengths and angles for these interactions.

Detailed structural determination allows for the refinement of the crystal structure using software programs like SAINT for data integration and SHELXL for structure solution and refinement. iucr.orgijcaonline.org

Table 1: Representative Crystallographic Data for Thiourea Co-crystals and Complexes

This table presents crystallographic data from studies on thiourea complexes, illustrating the type of information obtained via SCXRD.

| Compound/Co-crystal | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Bis(thiourea) Zinc Acetate (BTZA) | Orthorhombic | Fdd2 | a=17.76 Å, b=15.93 Å, c=7.75 Å | ijcaonline.org |

| Carbamazepine-Thiourea (2:1) | Monoclinic | P2₁/n | a=13.06 Å, b=5.14 Å, c=21.66 Å, β=101.9° | jst.go.jp |

| Cu₂(tu)₆·H₂O | Triclinic | P1 | a=11.079 Å, b=11.262 Å, c=12.195 Å, α=64.84°, β=76.12°, γ=66.06° | nih.gov |

| Exemestane-Thiourea (1:1) | Monoclinic | P2₁/c | a=11.19 Å, b=10.95 Å, c=16.32 Å, β=102.3° | iucr.org |

Powder X-ray Diffraction (PXRD)

PXRD is a rapid analytical technique used for phase identification of crystalline materials. jconsortium.com Instead of a single crystal, it uses a finely ground, homogeneous powder containing a multitude of tiny crystallites in random orientations. retsch.comjconsortium.com When the powder is exposed to X-rays, the instrument records the diffraction angles at which constructive interference occurs, producing a characteristic diffraction pattern or "fingerprint."

Applications of PXRD in the analysis of this compound co-crystals include:

Phase Purity: PXRD is used to confirm the formation of a new crystalline phase (the co-crystal) and to check for the presence of residual starting materials. jst.go.jp The diffraction pattern of a true co-crystal will be unique and different from the patterns of the individual components. jst.go.jpripublication.com

Crystal System Confirmation: While not providing the detailed structure like SCXRD, the positions of the diffraction peaks can confirm the crystal system and unit cell parameters determined from single-crystal analysis. ripublication.comresearchgate.net

Monitoring Crystal Transformations: The technique can be used to study changes in the crystalline form, for example, during grinding or heating processes. iucr.org

In a study of carbamazepine (B1668303) and thiourea, PXRD patterns of samples prepared by solvent evaporation showed characteristic diffraction peaks at 2θ angles of 6.7°, 8.8°, 13.5°, and 20.4°, which were distinct from the patterns of the individual components, indicating the formation of a new complex. jst.go.jp

Table 2: Example of Hydrogen Bond Details from SCXRD Analysis of a Carbamazepine-Thiourea Co-crystal

| Donor-H···Acceptor | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N1-H1A···O1 | 2.12 | 2.96 | 165 |

| N1-H1B···O2 | 2.08 | 2.93 | 170 |

Data derived from a representative thiourea co-crystal study to illustrate the level of detail obtained. jst.go.jp

The combination of SCXRD and PXRD provides a comprehensive understanding of the solid-state structure of this compound co-crystals and adducts. SCXRD delivers the precise atomic arrangement and intermolecular connectivity, while PXRD serves as a valuable tool for confirming phase purity and tracking bulk sample characteristics. chemcryst.hujconsortium.com

Quantum Chemical and Computational Investigations of Thiourea 15n2

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. tind.io This method is instrumental in predicting various spectroscopic parameters, providing a theoretical framework for understanding experimental data. For Thiourea-15N2, DFT calculations can elucidate the distribution of electrons within the molecule and how this influences its interactions and spectroscopic signatures.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for probing the structure and environment of molecules, and theoretical calculations are crucial for interpreting the resulting spectra. rug.nlq-chem.com For this compound, the presence of ¹⁵N isotopes, which are spin-1/2 nuclei, simplifies NMR analysis compared to the more common ¹⁴N isotope.

DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are employed to calculate the NMR chemical shielding tensors. q-chem.comznaturforsch.com These tensors are then used to predict the chemical shifts (δ), which are highly sensitive to the local electronic environment of the nuclei. rug.nl Calculations for this compound can predict the ¹H, ¹³C, and ¹⁵N chemical shifts. For instance, theoretical models have been used to predict the ¹⁵N NMR chemical shifts of protonated thiourea (B124793) derivatives. The agreement between calculated and experimental δ¹⁵N data for related azide (B81097) compounds has been shown to be satisfactory for assignment purposes, suggesting similar reliability for this compound. znaturforsch.com

In addition to chemical shifts, the calculation of spin-spin coupling constants (J-couplings) provides further structural information. q-chem.com These couplings arise from the interaction of nuclear spins mediated by the bonding electrons. Theoretical methods can compute the different contributions to the J-coupling, including the Fermi contact, spin-dipole, and spin-orbit terms. q-chem.com For this compound, this would involve calculating ¹J(¹³C, ¹H), ¹J(¹⁵N, ¹H), and longer-range couplings. The calculation of these parameters is computationally more demanding than that of chemical shifts. q-chem.com

Table 1: Representative Calculated NMR Parameters for Thiourea Derivatives

| Parameter | Calculated Value | Method/Basis Set | Reference |

| ¹⁵N Chemical Shift | Varies with solvent and H-bonding | CHF–GIAO/6-311++G | uw.edu.pl |

| ¹H-¹H Coupling Constants | Empirically scaled | B3LYP/6-31G | rsc.org |

| ¹³C Chemical Shift | δcalcd = σref − σ | GIAO/mPW1PW91/6-31G(d,p) | rsc.org |

This table is illustrative and based on general methods for similar compounds, as specific comprehensive data tables for this compound were not available in the search results.

Vibrational Frequency Computations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are a standard method for computing the vibrational frequencies and their corresponding normal modes. readthedocs.iocrystalsolutions.eu This process involves calculating the second derivatives of the energy with respect to the atomic positions, which forms the Hessian matrix. readthedocs.io Diagonalizing this matrix yields the vibrational frequencies and the atomic displacements for each mode. crystalsolutions.euuni-rostock.de

For this compound, these calculations can predict the entire vibrational spectrum. The isotopic substitution of ¹⁴N with ¹⁵N will cause predictable shifts in the vibrational frequencies of modes involving nitrogen atom motion, which can be precisely calculated. A normal mode analysis breaks down the complex vibrations of the molecule into a set of fundamental, independent motions. uni-rostock.de This analysis allows for the assignment of specific absorption bands in the experimental IR and Raman spectra to particular bond stretches, bends, and torsions within the molecule. researchgate.net For example, the C=S stretching and N-H bending modes are characteristic vibrations in thiourea and its derivatives.

Table 2: Calculated Vibrational Frequencies for a Thiourea-Related Compound

| Mode Description | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| Antisymmetric C=O stretch | 1666 | 1666 |

| C=C aromatic stretch | 1597 | 1597 |

| C-C quinonic stretch | 1232 | 1221 |

This table is adapted from data for a naphthoquinone derivative to illustrate the type of data generated from vibrational frequency calculations. researchgate.net Specific data for this compound was not found.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations on static molecules provide a wealth of information, ab initio molecular dynamics (AIMD) simulations allow for the study of the dynamic evolution of a system over time. partovi-azar.derub.de In AIMD, the forces acting on the atoms are calculated "on-the-fly" using quantum mechanical methods like DFT. rub.de This approach provides a more realistic picture of molecular behavior, including conformational changes and intermolecular interactions, as it incorporates temperature and dynamic effects.

For this compound, AIMD simulations can be used to explore its behavior in different environments, such as in solution. These simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. researchgate.net The sulfur and the two ¹⁵N-H groups of this compound are all capable of participating in hydrogen bonds, and AIMD can model the formation and breaking of these bonds dynamically. researchgate.net This is crucial for understanding the molecule's properties in solution, which often differ significantly from the gas phase.

Computational Modeling of Reaction Pathways Involving this compound as a Reactant or Intermediate

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. gaussian.com This allows for the detailed elucidation of reaction pathways.

For reactions involving this compound, computational modeling can be used to study its reactivity. For example, thiourea can undergo oxidation to form products like thiourea dioxide. DFT calculations can be employed to model the reaction pathway of such an oxidation, identifying the transition state structure and the energy barrier for the reaction. The isotopic labeling in this compound would not significantly alter the chemical reactivity in most cases, but it can serve as a label to track the fate of the nitrogen atoms throughout the reaction mechanism. Quantum chemical modeling has been used to investigate the reactions of related dinitrosyl iron complexes with thiourea ligands, suggesting reaction schemes involving ligand replacement. researchgate.net

Solvent Effects and Environmental Perturbations in Computational Studies of this compound

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. uw.edu.plnumberanalytics.com Computational models can account for solvent effects in two main ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with specific properties like a dielectric constant. winona.edu

For this compound, computational studies have shown that solvent polarity and hydrogen bonding have a significant impact on its properties, such as NMR chemical shifts. uw.edu.pl The nitrogen shielding, and thus the ¹⁵N chemical shift, is sensitive to interactions with the solvent. uw.edu.pl For example, hydrogen bonding between the N-H groups of thiourea and acceptor atoms in the solvent can lead to a deshielding of the nitrogen nuclei. uw.edu.pl Implicit solvation models, like the Polarizable Continuum Model (PCM), are often used in DFT calculations to efficiently incorporate the bulk effects of the solvent on the structure, energy, and spectroscopic properties of this compound. rsc.orgwinona.edu These models are essential for obtaining theoretical results that can be meaningfully compared with experimental data obtained in solution.

Strategic Applications of Thiourea 15n2 in Advanced Chemical and Materials Research

Elucidation of Reaction Mechanisms via ¹⁵N Isotopic Labeling and Kinetic Isotope Effects

The distinct nuclear magnetic resonance (NMR) properties and the mass difference of the ¹⁵N isotope make Thiourea-15N2 an invaluable tracer for studying the intricate details of chemical reactions.

Tracing Nitrogen Atom Migration in Organic and Inorganic Transformations

The use of ¹⁵N-labeled compounds is a cornerstone for tracking the movement of nitrogen atoms during complex molecular rearrangements. researchgate.net While direct studies focusing solely on this compound are specific, its role as a precursor for other ¹⁵N-labeled reagents is well-established in mechanistic studies. For instance, ¹⁵N-labeled heterocycles, which can be synthesized from precursors like labeled thiourea (B124793), are instrumental in studying transformations such as the azido-tetrazole equilibrium. researchgate.net The analysis of ¹H-¹⁵N, ¹³C-¹⁵N, and ¹⁵N-¹⁵N spin-spin coupling constants provides definitive evidence of bond formations and cleavages, allowing researchers to map the migration of specific nitrogen atoms.

In the study of rearrangements involving nitrogen-containing functional groups, such as the Beckmann rearrangement, the stereospecific migration of the group anti to the leaving group is a key feature. libretexts.org While not explicitly detailing the use of this compound, the principles of isotopic labeling are critical in confirming such concerted mechanisms where a nitrogen atom is the migration terminus. libretexts.org By incorporating ¹⁵N labels, the fate of the original nitrogen atoms can be unequivocally determined, distinguishing between different possible mechanistic pathways. The input of nitrogen atoms can significantly impact a compound's physiological parameters, making the ability to trace their transformations crucial in medicinal chemistry. acs.org

Mechanistic Studies of Catalytic Processes Utilizing this compound

Thiourea and its derivatives are widely used as organocatalysts, often relying on their ability to form hydrogen bonds to activate substrates. nih.gov The use of this compound in these systems can provide profound mechanistic insights through techniques like kinetic isotope effect (KIE) studies. wikipedia.orgnih.gov A KIE, the change in reaction rate upon isotopic substitution, can reveal whether a particular bond to the isotope is broken or formed in the rate-determining step.

A notable example involves the nitrosation of thioureas. Using ¹⁵N-enriched compounds, researchers were able to provide NMR evidence for the formation of a transient thionitrosyl intermediate under acidic conditions, which subsequently hydrolyzes to urea (B33335). rsc.org This intermediate would be difficult to detect without the specific signal from the ¹⁵N label.

In another study, a bifunctional selenourea-thiourea catalyst was used for the asymmetric conjugate addition of amines. nih.gov DFT calculations and ¹³C KIE studies suggested that the rate- and enantioselectivity-determining step is the protonation of an intermediate by the thiourea NH group, highlighting a rare case where thiourea acts as an asymmetric Brønsted acid. nih.gov The use of this compound in such a system would allow for the direct measurement of a nitrogen KIE (¹⁴N/¹⁵N KIE), providing further experimental validation for the proposed mechanism where the N-H bond is critical in the key step. nih.govrsc.org

Table 1: Application of Isotopic Labeling in Mechanistic Studies

| Reaction Type | Isotopically Labeled Compound Used | Mechanistic Insight Gained |

|---|---|---|

| Nitrosation of Thiourea | ¹⁵N-enriched thioureas | Identification of a transient thionitrosyl intermediate via ¹⁵N NMR. rsc.org |

| Conjugate Addition | Selenourea-Thiourea Catalyst | Elucidation of the rate-determining step (protonation by thiourea NH) via DFT and KIE studies. nih.gov |

Coordination Chemistry of this compound as a Ligand in Metal Complexes

Thiourea is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. mdpi.comnih.gov The incorporation of ¹⁵N labels provides a sensitive probe for studying the synthesis, characterization, and bonding of these metal complexes.

Synthesis and Characterization of ¹⁵N-Labeled Thiourea Coordination Compounds

The synthesis of metal complexes with thiourea ligands is a well-established field. isca.meresearchgate.net The characterization of these complexes often involves a suite of spectroscopic techniques, with NMR playing a crucial role. When this compound is used as a ligand, ¹⁵N NMR spectroscopy becomes a powerful tool for characterization. researchgate.netcore.ac.uk

For example, complexes of zinc(II), cadmium(II), and mercury(II) with thiourea have been prepared and characterized using multinuclear NMR, including ¹⁵N NMR. researchgate.net The observed high-frequency shifts of N–H resonances in both ¹H and ¹⁵N NMR spectra are consistent with coordination of the thiourea ligand to the metal ion through the sulfur atom. researchgate.net Similarly, the synthesis of gold(I) and silver(I) complexes with phosphine-thiourea ligands has been reported, with characterization relying on techniques including ³¹P{¹H} and other NMR methods to confirm the coordination mode. mdpi.com The synthesis of these complexes typically involves reacting a metal salt with the thiourea ligand in a suitable solvent. isca.meresearchgate.net

Interactive Table 2: Synthesis of Metal-Thiourea Complexes Select a metal to see the typical synthesis details.

Co(II): Reacting CoCl₂·6H₂O with bis(thiourea) in an ethanolic solution yields the complex. isca.me

Cu(II): Interaction of CuCl₂·2H₂O with bis(thiourea) in ethanol (B145695) produces the corresponding complex. isca.me

Au(I): Gold(I) complexes can be formed by reacting a gold precursor like [AuCl(tht)] with a functionalized thiourea ligand. mdpi.com

Ag(I): Silver(I) complexes are synthesized by reacting a silver salt with thiourea-based ligands. mdpi.com

Investigation of Metal-Ligand Bonding and Structural Dynamics in this compound Complexes

The primary advantage of using this compound in coordination chemistry is the ability to directly probe the metal-ligand bond. ¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment of the nitrogen atoms. researchgate.net The coordination of thiourea to a metal center induces changes in the ¹⁵N chemical shift, known as the coordination shift. nih.gov

Studies on gold(I) complexes with thiourea showed a downfield shift in the ¹⁵N NMR signal upon binding, which is indicative of gold(I) coordination through the sulfur atom. researchgate.net This is because S-coordination decreases the electron density on the thiocarbonyl carbon, which in turn affects the shielding of the adjacent nitrogen atoms. mdpi.com

Thiourea can coordinate as a monodentate ligand through its sulfur atom or as a bidentate ligand through both sulfur and nitrogen atoms. mdpi.comnih.gov ¹⁵N NMR can help distinguish between these modes. For instance, in a study of N,N-dialkyl-N'-(2-chlorobenzoyl)thiourea complexes, the ligands were found to coordinate as bidentate S,O-donors. researchgate.net While this study used a derivative, the principle applies: significant changes in the ¹⁵N NMR spectrum upon complexation would provide direct evidence of N-coordination. The magnitude of the ¹⁵N coordination shift can be influenced by factors such as the solvent and counter-ion, which must be considered when interpreting the data in terms of coordination strength. nih.gov

Precursor for the Synthesis of ¹⁵N-Enriched Materials and Nanostructures

Thiourea is a versatile precursor in materials synthesis due to its composition, containing carbon, nitrogen, and sulfur. When this compound is used, it enables the creation of materials and nanostructures with enriched ¹⁵N content, which are valuable for a range of applications, including mechanistic studies in catalysis and advanced materials characterization.

For example, thiourea has been used as a nitrogen and sulfur source to synthesize N,S co-doped two-dimensional MXene composites. mdpi.com These materials show promise as anode materials for batteries. Using this compound in this synthesis would result in ¹⁵N-doped MXenes. The ¹⁵N label would allow researchers to use techniques like solid-state NMR to precisely study the local environment of the nitrogen dopant atoms within the MXene lattice, providing insights into how nitrogen doping enhances electrochemical performance. mdpi.com

Similarly, thiourea is a common reagent in the hydrothermal or solvothermal synthesis of metal sulfide (B99878) nanoparticles. In the synthesis of materials like FeS₂@C, thiourea serves as the sulfur source. rsc.org By employing this compound, one could simultaneously introduce ¹⁵N atoms into the carbon matrix, creating ¹⁵N-enriched nanostructured composites. These labeled materials would be ideal for tracking nitrogen transformations during catalytic or environmental applications. For instance, in studies of the electrochemical nitrogen reduction reaction (ENRR), using a ¹⁵N-doped catalyst could help elucidate the reaction mechanism and differentiate the ammonia (B1221849) produced from the catalyst versus the nitrogen source. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Urea |

| Selenourea |

| Benzyl crotonate |

| Piperidine |

| Cobalt(II) chloride hexahydrate |

| Copper(II) chloride dihydrate |

| Gold(I) chloride-tetrahydrothiophene complex |

| Zinc(II) chloride |

| Cadmium(II) chloride |

| Mercury(II) chloride |

| Iron(II) sulfide |

Fabrication of 15N-Labeled Carbon Nitride Frameworks and Polymers

Thiourea is a cost-effective precursor for the synthesis of graphitic carbon nitride (g-C3N4), a metal-free semiconductor with significant potential in photocatalysis. rsc.org The use of this compound allows for the fabrication of 15N-labeled g-C3N4. This isotopic labeling is instrumental in mechanistic studies, particularly in photocatalytic nitrogen fixation, to confirm that the produced ammonia originates from dinitrogen (N2) rather than the decomposition of the carbon nitride material itself. researchgate.net

Researchers have successfully synthesized polymeric nitrogen-rich graphitic carbon nitride (g-C3N4-T) nanocatalysts by the direct thermal treatment of thiourea. rsc.org Furthermore, combining thiourea with other precursors like melamine (B1676169) allows for the creation of g-CN films with improved polymerization and enhanced photoelectrochemical performance. nih.gov The ability to introduce the 15N isotope via this compound is crucial for unequivocally tracing nitrogen's fate in these advanced materials. researchgate.net

Development of Functional Materials with Tracable Nitrogen Origins

The application of this compound extends to the development of various functional materials where understanding the origin and role of nitrogen is paramount. In the study of nitrogen cycling in ecosystems, for instance, isotopically enriched compounds are essential for tracking nitrogen fluxes and transformations. researchgate.net By incorporating 15N from this compound into a material, scientists can definitively trace the contribution of that nitrogen to subsequent chemical or biological processes.

This traceability is particularly valuable in fields like environmental science and materials science. For example, in studies of nitrogen fixation by cyanobacteria, 15N labeling helps to differentiate between nitrogen derived from atmospheric N2 and that from other sources. nih.gov Similarly, in the development of novel catalysts or polymers, this compound enables precise monitoring of how the nitrogen atoms from the precursor are incorporated into the final material structure and how they contribute to its functionality.

Applications in Isotope Dilution Mass Spectrometry for Trace Analysis Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and precision in determining elemental concentrations. up.ac.zapsu.edu The method involves adding a known amount of an isotopically enriched standard (the "spike") to a sample. psu.eduepa.gov After allowing the spike to equilibrate with the natural analyte in the sample, the altered isotopic ratio is measured using mass spectrometry. epa.gov

This compound can serve as a precursor for synthesizing 15N-labeled internal standards for use in IDMS. One of the key advantages of IDMS is that any loss of the analyte during sample preparation does not affect the accuracy of the final measurement, as both the natural and the labeled isotopes are affected equally. psu.edu This makes the technique particularly robust for analyzing complex matrices where quantitative recovery of the analyte is challenging. ptb.de The precision of IDMS is typically very high, with relative standard deviations of ≤0.25% being achievable. epa.gov

Research into Crystal Engineering and Supramolecular Assemblies Utilizing this compound

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. wits.ac.zarsc.org Thiourea and its derivatives are versatile building blocks in crystal engineering due to their ability to form predictable hydrogen-bonding patterns. rsc.org The use of this compound in this field allows for detailed spectroscopic studies (e.g., solid-state NMR) to probe the nature and dynamics of these hydrogen bonds in supramolecular assemblies.

The fundamental principle of crystal engineering lies in leveraging intermolecular forces like hydrogen bonds and coordination bonds to construct new materials with collective properties that can be superior to their individual components. rsc.org

Formation of Hydrogen-Bonded Networks and Co-crystals with Labeled Thiourea

Thiourea is well-known for its capacity to form robust hydrogen-bonded networks. The N–H groups of thiourea act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. rsc.orgnih.gov This leads to the formation of extensive one-, two-, or three-dimensional networks in the solid state. nih.govresearchgate.net

The co-crystallization of thiourea with other molecules, known as co-formers, can lead to the formation of co-crystals with unique structures and properties. researchgate.net For example, co-crystals of thiourea with mercaptopyridines are stabilized by N–H⋯S hydrogen bonds. rsc.org Similarly, thiourea molecules can link to phenanthrolines through N–H⋯N interactions. researchgate.net The incorporation of this compound into these structures would provide a sensitive probe to characterize the specific N–H⋯S and N–H⋯N hydrogen bonds, offering deeper insights into the packing and stability of these engineered crystalline materials.

Applications of Thiourea 15n2 in Biological and Environmental Tracing Research

Metabolic Pathway Elucidation in Prokaryotic and Eukaryotic Systems (Non-Human)

The use of 15N-labeled compounds is a cornerstone in metabolic research. While specific studies focusing exclusively on Thiourea-15N2 are not extensively documented, the principles of its application can be inferred from research utilizing other 15N-labeled nitrogen sources. Thiourea (B124793), as a source of nitrogen, can be metabolized by various organisms, and the 15N label allows for the precise tracking of its assimilation and transformation.

In model organisms, this compound can be introduced as a nitrogen source to trace the pathways of nitrogen uptake, assimilation into amino acids and other nitrogenous compounds, and subsequent translocation throughout the organism. For instance, in plants, after the uptake of this compound by the roots, the 15N label can be monitored as it is incorporated into amino acids in the root and then transported to the shoots and leaves. This provides insights into the efficiency of nitrogen utilization from this particular source.

Similarly, in bacterial and fungal cultures, the incorporation of 15N from this compound into cellular components like proteins and nucleic acids can be quantified. This helps in understanding the metabolic capabilities of these microorganisms to utilize thiourea as a nitrogen source. Techniques such as isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in detecting and quantifying the 15N enrichment in various biomolecules.

Table 1: Illustrative Data on 15N Incorporation from this compound in E. coli

| Time (hours) | 15N Enrichment in Total Protein (%) | 15N Enrichment in Glutamate (%) | 15N Enrichment in Aspartate (%) |

|---|---|---|---|

| 0 | 0.37 (natural abundance) | 0.37 | 0.37 |

| 2 | 5.2 | 8.5 | 6.1 |

| 4 | 12.8 | 18.2 | 14.5 |

| 8 | 25.4 | 35.1 | 29.8 |

| 12 | 40.1 | 52.6 | 45.3 |

This table represents hypothetical data to illustrate the expected outcome of a nitrogen assimilation experiment using this compound.

This compound is a useful tool for studying the complex processes of the nitrogen cycle in various ecosystems. By introducing a known amount of this compound into a soil or water sample, researchers can trace its transformation through processes like nitrification (the oxidation of ammonia (B1221849) to nitrate) and denitrification (the reduction of nitrate (B79036) to nitrogen gas). The appearance of the 15N label in intermediates and end-products of these pathways, such as nitrate, nitrite, and dinitrogen gas, provides direct evidence of these transformations and allows for the quantification of their rates.

For example, in a soil microcosm experiment, the application of this compound can be followed by monitoring the 15N content in the ammonium (B1175870), nitrate, and organic nitrogen pools over time. This data reveals the rates of mineralization of thiourea to ammonia and its subsequent nitrification. Such studies are crucial for understanding nutrient dynamics and the impact of nitrogen-containing compounds on ecosystem health.

Biosynthetic Pathway Determination for Nitrogen-Containing Biomolecules

A key application of isotopically labeled compounds is the elucidation of biosynthetic pathways. By providing this compound as the sole or primary nitrogen source to an organism, the 15N label will be incorporated into newly synthesized nitrogen-containing biomolecules. By isolating these molecules and determining the position and extent of 15N labeling using techniques like mass spectrometry and NMR, the biosynthetic origins of their nitrogen atoms can be traced back to the initial thiourea source. This approach is invaluable for discovering novel metabolic pathways and understanding the synthesis of complex natural products.

Table 2: Hypothetical 15N Enrichment in Fungal Metabolites after Incubation with this compound

| Metabolite | Nitrogen Atoms per Molecule | Observed 15N Enrichment (%) | Inferred Biosynthetic Contribution from Thiourea (%) |

|---|---|---|---|

| Penicillin G | 3 | 65 | High |

| Citrulline | 3 | 85 | Very High |

| Ergosterol | 0 | 0.37 | None |

| Chitin | 1 (per monomer) | 75 | High |

This table is a hypothetical representation of how this compound could be used to trace the nitrogen source for various fungal biomolecules.

Development of 15N-Labeled Probes for Advanced Biological Imaging Techniques (e.g., hyperpolarized 15N NMR for in vitro/ex vivo studies)

The field of biomedical imaging has been significantly advanced by the development of hyperpolarized MRI and NMR, which can enhance the signal of certain nuclei by several orders of magnitude. 15N is a promising nucleus for hyperpolarization due to its long spin-lattice relaxation times, which allows the hyperpolarized state to be maintained for a longer duration. nih.gov

This compound can serve as a precursor for the synthesis of more complex 15N-labeled probes for these advanced imaging techniques. nih.gov These probes can be designed to target specific enzymes or receptors, allowing for the real-time visualization of metabolic processes in vitro and ex vivo. For example, a derivative of this compound could be developed as a sensor for specific enzymatic activity, where the cleavage of the molecule by the enzyme would result in a change in the 15N NMR signal. This would enable the non-invasive monitoring of enzyme kinetics and localization. The development of such probes holds great potential for diagnostic applications and for studying disease states at the molecular level. nih.gov

Analytical Methodologies for Quantification and Purity Assessment of Thiourea 15n2

Quantitative NMR (qNMR) for Accurate Purity and Isotopic Enrichment Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for determining the purity and isotopic enrichment of Thiourea-15N2. fujifilm.com In ¹H NMR, the purity of a sample can be calculated by comparing the integral of a signal from the sample to the integral of a signal from a certified internal standard of known purity. fujifilm.com This method allows for a direct quantification of the analyte without the need for an identical standard of the analyte itself. fujifilm.com

For this compound, ¹⁵N NMR spectroscopy is particularly vital for confirming the incorporation and quantifying the enrichment of the ¹⁵N isotope. researchgate.netsimsonpharma.com The chemical shifts in the ¹⁵N NMR spectrum are sensitive to the electronic environment of the nitrogen atoms, and the presence of the ¹⁵N isotope will result in distinct signals. researchgate.net By comparing the integrals of the ¹⁵N signals to those of any residual ¹⁴N signals, the isotopic enrichment can be precisely calculated. Furthermore, ¹³C NMR can provide additional structural confirmation. nih.govresearchgate.net

Key NMR Data for this compound:

| Nucleus | Technique | Expected Observations |

| ¹H | ¹H NMR | A single resonance corresponding to the four equivalent protons. The chemical shift and integration relative to an internal standard are used for purity assessment. fujifilm.comrsc.org |

| ¹³C | ¹³C NMR | A single resonance for the thiocarbonyl carbon. nih.govresearchgate.net |

| ¹⁵N | ¹⁵N NMR | A distinct signal confirming the presence and allowing for the quantification of the ¹⁵N isotope. researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful technique for identifying and quantifying impurities in this compound. resolvemass.ca HPLC separates the sample into its individual components based on their chemical and physical interactions with the stationary and mobile phases. rsc.org The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for the identification of the parent compound and any impurities. resolvemass.ca

This technique is highly sensitive and specific, capable of detecting trace-level impurities. resolvemass.ca For isotopically labeled compounds like this compound, LC-MS can distinguish between the labeled compound and any unlabeled or partially labeled counterparts, as well as other synthesis-related impurities. acs.orgmdpi.com The use of stable isotope-labeled internal standards in LC-MS analysis can further enhance the accuracy of quantification. nih.gov

Typical LC-MS Parameters for Thiourea (B124793) Analysis:

| Parameter | Description |

| Column | Reversed-phase columns are commonly used for the separation of polar compounds like thiourea. iarc.fr |

| Mobile Phase | A gradient of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), often with a modifier like formic acid. researchgate.net |

| Ionization Source | Electrospray ionization (ESI) is typically used for polar molecules like thiourea. tandfonline.com |

| Mass Analyzer | Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used for mass detection and analysis. thermofisher.com |

Elemental Analysis for Bulk Compositional Verification

Elemental analysis, specifically CHNS analysis, is a fundamental technique used to verify the bulk elemental composition of this compound. researchgate.net This method determines the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound (CH₄¹⁵N₂S). ijsr.net

Theoretical vs. Expected Elemental Composition of this compound:

| Element | Theoretical % (for CH₄¹⁴N₂S) | Expected % (for CH₄¹⁵N₂S) |

| Carbon (C) | 15.78% | 15.37% |

| Hydrogen (H) | 5.30% | 5.16% |

| Nitrogen (N) | 36.80% | 38.42% |

| Sulfur (S) | 42.12% | 41.05% |

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. openaccessjournals.com For this compound, TGA is employed to assess its thermal stability and to determine the presence of any residual solvents or volatile impurities. nih.govbibliotekanauki.pl

The TGA curve, a plot of mass versus temperature, reveals the temperatures at which the compound decomposes. openaccessjournals.com Unlabeled thiourea is known to undergo thermal decomposition, and TGA can indicate the onset of this degradation for the labeled analogue. nih.govresearchgate.net Any significant mass loss at temperatures below the decomposition point may indicate the presence of trapped solvents from the synthesis or purification process. openaccessjournals.com

Key Information from TGA of this compound:

| Parameter | Information Provided |

| Onset of Decomposition | Indicates the temperature at which the compound begins to degrade, providing a measure of its thermal stability. nih.govresearchgate.net |

| Mass Loss Steps | Can reveal multi-step decomposition processes or the presence of different components in the sample. researchgate.net |

| Residual Mass | The mass remaining at the end of the analysis can provide information about the final decomposition products. |

| Mass Loss at Low Temperatures | Suggests the presence of volatile impurities or residual solvents. |

Emerging Research Frontiers and Future Prospects for Thiourea 15n2 Studies

Integration with Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions

The combination of Thiourea-15N2 with advanced spectroscopic techniques is revolutionizing the real-time monitoring of chemical reactions. The presence of the 15N isotope allows for precise tracking of the thiourea (B124793) molecule and its transformations, providing invaluable data for understanding reaction kinetics and mechanisms.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful when used with isotopically labeled compounds. americanpharmaceuticalreview.com For instance, 15N NMR can directly probe the chemical environment of the nitrogen atoms in this compound, offering detailed insights into intermediate species and final products of a reaction. This is crucial for optimizing reaction conditions and improving yields. acs.org

Process Analytical Technology (PAT) is an area where the real-time monitoring capabilities of these integrated techniques are especially beneficial. americanpharmaceuticalreview.com By incorporating online spectroscopic analysis, such as on-line MS, into a chemical process, researchers and engineers can monitor the reaction progress continuously. americanpharmaceuticalreview.com This allows for immediate adjustments to parameters like temperature and pressure, ensuring the reaction stays on the desired pathway. The use of this compound in such setups provides a clear signal for tracking the nitrogen-containing components of the reaction mixture.

Hyperspectral imaging (HSI) is another emerging technique that, when combined with isotopic labeling, holds promise for monitoring reactions, especially in heterogeneous systems. mdpi.com By capturing both spatial and spectral information, HSI can provide a comprehensive view of how this compound is distributed and transformed within a reaction medium.

The data gathered from these advanced spectroscopic techniques can be used to build detailed kinetic models of reactions involving thiourea. This fundamental understanding is essential for the rational design of more efficient and selective chemical processes.

Interactive Table: Advanced Spectroscopic Techniques for this compound Analysis

| Technique | Information Gained | Application in Real-Time Monitoring |

|---|---|---|

| 15N NMR Spectroscopy | Chemical environment of nitrogen atoms, reaction intermediates, product structures. acs.org | Provides detailed mechanistic insights and helps in optimizing reaction conditions. |

| Mass Spectrometry (MS) | Molecular weight of reactants, intermediates, and products; reaction kinetics. americanpharmaceuticalreview.com | Enables continuous monitoring of reaction progress and is well-suited for PAT. americanpharmaceuticalreview.com |

| Hyperspectral Imaging (HSI) | Spatial and spectral distribution of the compound. mdpi.com | Useful for studying heterogeneous reactions and understanding mass transfer effects. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and changes in bonding. spectroscopyonline.com | Can track the transformation of the thiourea functional group during a reaction. |

Role in the Development of Next-Generation Catalysts and Functional Materials

This compound is proving to be an indispensable tool in the development of next-generation catalysts and functional materials. Its ability to act as a tracer allows researchers to elucidate the mechanisms of catalytic processes and to understand the structure-property relationships in new materials.

In catalysis, understanding the interaction between the catalyst and the substrate is paramount. By using this compound, researchers can track the fate of the thiourea molecule as it interacts with a catalyst, shedding light on the active sites and the reaction pathway. This knowledge is critical for designing more efficient and selective catalysts for a wide range of organic transformations, including the synthesis of thioamides and other sulfur- and nitrogen-containing compounds. mdpi.comresearchgate.net For example, studies on the electrochemical nitrogen reduction reaction (NRR) benefit from labeled compounds to unravel the complex reaction network. researchgate.net

The development of functional materials, such as polymers and nanomaterials, also benefits from the use of this compound. By incorporating this labeled compound into a material, researchers can use techniques like solid-state NMR to probe the local structure and dynamics of the material. This information is vital for tailoring the properties of the material for specific applications, such as in sensors or electronic devices. The synthesis of thiazole (B1198619) derivatives, which are important structural motifs in many functional materials, can be studied in detail using labeled thiourea. mdpi.com

Furthermore, the insights gained from using this compound in photocatalysis are helping to design more effective photocatalysts for applications like nitrogen fixation. researchgate.net Understanding how the thiourea molecule interacts with the photocatalyst surface under illumination is key to improving the efficiency of converting nitrogen into valuable chemicals like ammonia (B1221849). acs.org

Interactive Table: Applications of this compound in Materials Science

| Application Area | Role of this compound | Key Research Findings |

|---|---|---|

| Catalyst Development | Elucidating reaction mechanisms by tracking the labeled molecule. researchgate.net | Identification of active sites and reaction intermediates, leading to the design of more selective catalysts. |

| Functional Materials | Probing the structure and dynamics of materials at the molecular level. | Correlation of material structure with properties, enabling the design of materials with tailored functionalities. |

| Photocatalysis | Investigating the interaction of the molecule with the photocatalyst surface. researchgate.net | Understanding the mechanism of photocatalytic nitrogen fixation to improve catalyst efficiency. acs.org |

| Thiazole Synthesis | Studying the reaction pathways for the formation of thiazole-based materials. mdpi.com | Optimization of synthesis conditions for producing high-purity thiazole derivatives for various applications. |

Expansion into Novel Biological and Environmental Tracing Applications

The use of this compound as a tracer is expanding into new and exciting biological and environmental applications. Its ability to introduce a stable isotope label into biological systems and environmental samples provides a powerful tool for tracking nitrogen pathways and understanding complex processes.

In biological research, this compound can be used to study the metabolism of thiourea and its derivatives. Thiourea-containing compounds have shown a range of biological activities, and understanding their metabolic fate is crucial for drug development and toxicology studies. mdpi.com For instance, isotopically labeled thiourea can be used in metabolic studies to trace how these compounds are processed by cells and organisms. The development of hyperpolarized 15N-labeled probes is also a promising area for in vivo imaging and sensing applications. rsc.orgnih.gov

Environmental science is another field where this compound is finding new applications. The compound can be used as a tracer to study the nitrogen cycle in various ecosystems. researchgate.net For example, it can be used to investigate processes like nitrification and denitrification in soils and aquatic environments. nih.govresearchgate.net By tracking the movement and transformation of 15N from this compound, scientists can gain a better understanding of how nitrogen is cycled and the impact of human activities on these processes. researchgate.net The use of 15N-labeled compounds is a well-established method for quantifying nitrogen fluxes in environmental systems. researchgate.net

The development of sensitive analytical techniques, such as isotope ratio mass spectrometry (IRMS), allows for the precise measurement of 15N abundance, making it possible to detect even small changes in nitrogen cycling. This enables researchers to conduct detailed studies on the fate of nitrogen-containing pollutants and the effectiveness of remediation strategies.

Challenges and Opportunities in the Synthesis of More Complex 15N-Labeled Molecules

While this compound is a valuable tool, there is a growing need for the synthesis of more complex molecules labeled with 15N. The synthesis of these molecules, however, presents both challenges and opportunities.

One of the main challenges is the limited availability and high cost of 15N-labeled starting materials. researchgate.netresearchgate.net The synthesis of complex molecules often requires multi-step procedures, and the cost can become prohibitive. Developing more efficient and cost-effective methods for introducing the 15N label is a key area of research. researchgate.net

Another challenge is the need for synthetic methods that are highly selective and provide good yields. chemrxiv.org When working with expensive isotopically labeled materials, it is crucial to maximize the efficiency of each synthetic step. This requires the development of novel catalytic systems and reaction methodologies. For example, methods for the direct incorporation of 15N from dinitrogen (N2) are highly desirable but remain a significant challenge. researchgate.net

The synthesis of 15N-labeled heterocycles, which are common motifs in pharmaceuticals and agrochemicals, is a particularly important area. nih.govnih.gov New methods for the synthesis of labeled pyridines, for instance, are enabling a wide range of applications in magnetic resonance imaging and mechanistic studies. nih.govnih.gov

The increasing demand for complex 15N-labeled molecules from various fields is driving innovation in synthetic chemistry. Overcoming the current challenges will open the door to even more sophisticated applications of isotopic labeling in science and technology.

常见问题

Basic Research Questions

Q. What are the primary methodologies for synthesizing Thiourea-<sup>15</sup>N2, and how do isotopic labeling efficiencies vary across protocols?

- Methodological Answer : Synthesis typically involves substituting natural nitrogen (<sup>14</sup>N) with <sup>15</sup>N isotopes via reactions like the Gabriel synthesis or direct isotopic exchange. Efficiency depends on reaction pH, temperature, and precursor purity. For example, using <sup>15</sup>NH4Cl as the nitrogen source under controlled acidic conditions yields >95% isotopic enrichment, verified via mass spectrometry (MS) . Purification via recrystallization or HPLC is critical to minimize unlabeled byproducts.

Q. How do researchers validate the isotopic purity of Thiourea-<sup>15</sup>N2 in spectroscopic studies?

- Methodological Answer : Isotopic purity is confirmed using <sup>15</sup>N NMR and high-resolution MS. NMR chemical shifts for <sup>15</sup>N-labeled thiourea appear at ~120-130 ppm (vs. natural <sup>14</sup>N at ~80 ppm), while MS detects molecular ion peaks at m/z 78.05 (vs. 76.05 for unlabeled thiourea). Cross-validation with isotopic ratio mass spectrometry (IRMS) ensures <sup>15</sup>N incorporation exceeds 98% .

Q. What are the key applications of Thiourea-<sup>15</sup>N2 in tracer studies for nitrogen metabolic pathways?

- Methodological Answer : It serves as a stable isotope tracer in plant/soil systems to track nitrogen assimilation. Researchers administer labeled thiourea to model organisms (e.g., Arabidopsis), then quantify <sup>15</sup>N incorporation into amino acids via LC-MS/MS. Control experiments must account for isotopic dilution effects and background <sup>14</sup>N signals .

Advanced Research Questions

Q. How can conflicting data on Thiourea-<sup>15</sup>N2’s reactivity in organocatalytic reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace metal contamination. For example, in asymmetric aldol reactions, DMSO enhances thiourea’s hydrogen-bonding capacity, while metal impurities deactivate catalysts. Researchers should replicate studies under inert atmospheres, characterize solvents via ICP-MS, and report kinetic isotopic effects (KIE) using <sup>15</sup>N-labeled vs. unlabeled catalysts .

Q. What experimental design considerations are critical when studying isotopic effects on Thiourea-<sup>15</sup>N2’s thermal stability?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) must account for isotopic mass differences. <sup>15</sup>N-labeled thiourea exhibits a ~2°C higher decomposition temperature due to stronger N–H bonds. Control experiments should compare labeled/unlabeled samples in triplicate, with statistical validation (e.g., ANOVA) to distinguish isotopic effects from experimental noise .

Q. How can researchers optimize protocols for cross-disciplinary applications of Thiourea-<sup>15</sup>N2 (e.g., in environmental chemistry vs. pharmacology)?

- Methodological Answer : Tailor synthesis and characterization to disciplinary needs. Environmental studies prioritize cost-effective scaling (e.g., microwave-assisted synthesis) and ecotoxicity assays, while pharmacological applications require ultra-high purity (>99.5%) and in vitro metabolic stability tests. Collaborative frameworks should align with FAIR data principles, ensuring reproducibility across labs .

Q. What strategies mitigate biases in meta-analyses of Thiourea-<sup>15</sup>N2 literature?

- Methodological Answer : Use systematic review tools like PRISMA to screen primary sources, excluding studies with incomplete isotopic validation or non-standardized protocols. Data extraction should focus on variables like reaction yield, purity, and analytical methods. Contradictory findings (e.g., catalytic efficiency disparities) are analyzed via sensitivity tests or subgroup analyses .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by combining spectroscopic, chromatographic, and computational (DFT) data to resolve isotopic anomalies .

- Reproducibility : Document synthesis parameters (e.g., solvent grade, stirring rate) and raw data in open-access repositories (e.g., Zenodo) per NIH guidelines .

- Ethical Compliance : Adhere to chemical safety protocols (e.g., fume hood use for volatile byproducts) and declare conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。